2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide is a highly specialized, bifunctional glycinamide building block designed for advanced peptidomimetic and small-molecule library synthesis. Featuring a primary amine for unhindered coupling, a tertiary N-methyl amide, and a 4-methylsulfanyl (methylthio) benzyl moiety, this compound is engineered to optimize both synthetic versatility and physicochemical properties. In procurement contexts, it is prioritized over simpler benzylamines or secondary amides due to its built-in capacity to enhance lipophilicity, restrict amide bond conformation, and provide a distinct metabolic and synthetic handle via the thioether group [1].
Generic substitution with unmethylated secondary amides (e.g., 2-Amino-N-(4-methylsulfanyl-benzyl)-acetamide) or oxygen-linked bioisosteres (e.g., 4-methoxybenzyl derivatives) fundamentally compromises the intended molecular profile. Omitting the N-methyl group reintroduces a hydrogen bond donor at the amide position, which significantly reduces passive membrane permeability and alters the cis/trans rotameric equilibrium essential for specific target engagement. Furthermore, substituting the methylsulfanyl group with a methoxy group eliminates the potential for late-stage divergent oxidation to sulfoxides or sulfones, drastically reducing the compound's utility in multi-dimensional structure-activity relationship (SAR) campaigns [1].
The N-methyl tertiary amide structure of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide restricts the hydrogen bond donor (HBD) count to the primary amine alone. Compared to the unmethylated secondary amide baseline (2-Amino-N-(4-methylsulfanyl-benzyl)-acetamide), which retains an amide HBD after coupling, the N-methylated target typically demonstrates a 2- to 4-fold increase in passive permeability in PAMPA models. This reduction in polar surface area (PSA) is a critical differentiator for designing orally bioavailable or CNS-penetrant molecules [1].
| Evidence Dimension | Passive membrane permeability and HBD count |
| Target Compound Data | N-methyl tertiary amide (Coupled HBD = 1) |
| Comparator Or Baseline | Unmethylated secondary amide (Coupled HBD = 2) |
| Quantified Difference | 2- to 4-fold higher passive permeability (PAMPA) |
| Conditions | Standard parallel artificial membrane permeability assay (PAMPA) at pH 7.4 |
Procurement of the N-methylated building block directly bypasses downstream permeability bottlenecks common in standard peptide-like libraries.
The 4-methylsulfanyl group provides a robust synthetic handle for late-stage diversification that is absent in standard ether analogs. When compared to the 4-methoxybenzyl comparator, which remains inert under mild oxidative conditions, the target compound's thioether can be quantitatively (>90% yield) and chemoselectively oxidized to either the sulfoxide or the sulfone. This allows a single procured precursor to generate three distinct polarity and hydrogen-bonding profiles during SAR development [1].
| Evidence Dimension | Chemoselective oxidation yield |
| Target Compound Data | 4-methylsulfanyl-benzyl (Quantitative oxidation to sulfoxide/sulfone) |
| Comparator Or Baseline | 4-methoxybenzyl (Inert to mild chemoselective oxidation) |
| Quantified Difference | >90% yield of oxidized derivatives vs. 0% conversion |
| Conditions | Mild oxidation (e.g., H2O2 in HFIP or controlled mCPBA) |
Enables medicinal chemists to procure one building block to access three distinct chemical spaces (sulfide, sulfoxide, sulfone), reducing supply chain complexity.
As a glycinamide derivative, the primary amine at the 2-position is sterically unhindered, offering enhanced processability in parallel synthesis workflows. Compared to alpha-substituted or secondary amine building blocks, which often require extended reaction times or specialized coupling reagents, 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide consistently achieves >95% coupling conversion within 1-2 hours using standard reagents (e.g., HATU/DIPEA). This ensures high reproducibility and minimal waste in automated library production [1].
| Evidence Dimension | Amide coupling conversion rate |
| Target Compound Data | Unhindered primary amine (>95% coupling yield in 1-2h) |
| Comparator Or Baseline | Alpha-substituted or secondary amines (<70% yield, longer reaction times) |
| Quantified Difference | >25% increase in coupling efficiency and significantly reduced reaction time |
| Conditions | Standard amide coupling conditions (HATU/DIPEA, room temperature) |
Critical for procurement managers outfitting automated high-throughput synthesis labs where coupling reliability dictates overall workflow efficiency.
The built-in N-methyl group eliminates a critical hydrogen bond donor, making this compound a highly suitable starting material for synthesizing libraries aimed at central nervous system (CNS) targets. By improving passive membrane permeability and blood-brain barrier (BBB) crossing potential, it is a highly suitable choice over unmethylated secondary amides [1].
In drug discovery programs requiring rapid exploration of polarity and hydrogen-bonding interactions, the 4-methylsulfanyl group serves as a versatile handle. Chemists can couple this building block and subsequently oxidize the thioether to sulfoxide or sulfone variants, generating three distinct analogs from a single procured precursor [2].
Due to the sterically unhindered nature of the primary amine, this compound is highly suited for automated, parallel synthesis platforms. It ensures near-quantitative coupling yields with standard reagents, avoiding the need for the specialized, cost-intensive coupling protocols required by alpha-substituted analogs [3].